Validamycin H

説明

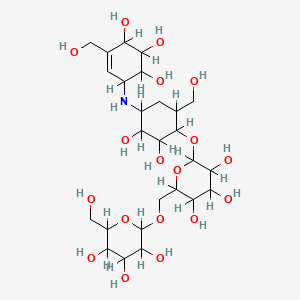

Validamycin H is a natural product found in Streptomyces hygroscopicus with data available.

生物活性

Validamycin H, a compound derived from the fermentation of Streptomyces hygroscopicus, is primarily recognized for its antifungal properties and its role as a trehalase inhibitor. This article delves into its biological activity, focusing on its mechanisms of action, effects on various organisms, and relevant case studies.

Overview of this compound

This compound is part of a family of compounds known for their ability to inhibit trehalase, an enzyme critical for the hydrolysis of trehalose, a disaccharide involved in energy metabolism and stress responses in many organisms. By inhibiting trehalase, this compound disrupts normal metabolic processes, leading to significant physiological changes.

- Trehalase Inhibition : this compound acts as a competitive inhibitor of trehalase. This inhibition leads to the accumulation of trehalose within cells, which can disrupt normal cellular functions and energy metabolism.

- Chitin Synthesis Inhibition : The compound has been shown to affect chitin biosynthesis pathways by altering the expression of genes involved in these processes. This is particularly relevant in insects where chitin is a major component of the exoskeleton.

Research Findings

Recent studies have provided insights into the biological activity of this compound across different species:

Case Study: Bactrocera dorsalis

A study examined the effects of this compound on the invasive pest Bactrocera dorsalis. The results indicated that:

- Trehalose Accumulation : Injection with validamycin led to increased levels of trehalose and decreased glucose levels, suggesting effective inhibition of trehalase activity .

- Chitin Content Reduction : The treatment significantly downregulated chitin biosynthesis, impacting the growth and development of larvae .

- Gene Expression Alterations : Key genes involved in both trehalose metabolism and chitin synthesis were significantly regulated following validamycin injection, demonstrating its broad impact on metabolic pathways .

Table 1: Effects of this compound on Bactrocera dorsalis

| Parameter | Control Group | This compound (5 µg) | This compound (10 µg) |

|---|---|---|---|

| Trehalose Level (µg/larvae) | 12 | 25 | 30 |

| Glucose Level (µg/larvae) | 15 | 10 | 8 |

| Chitin Content (µg/larvae) | 5 | 3 | 2 |

| Mortality Rate (%) | 5 | 20 | 35 |

Additional Findings

Other studies have highlighted the compound's efficacy against various fungal pathogens:

- Inhibition of Glycometabolism : this compound has been shown to inhibit glycometabolism in Spodoptera litura, leading to reduced glucose and chitin levels while increasing trehalose content .

- Synergistic Effects : Research indicates that combining this compound with other biocontrol agents enhances its efficacy against pathogens like T. asperellum GDFS1009, improving overall pathogen control strategies .

科学的研究の応用

Control of Rice Sheath Blight

Validamycin has been extensively used to manage rice sheath blight, caused by Rhizoctonia solani. Its application significantly reduces disease incidence and enhances yield. Research indicates that validamycin effectively inhibits fungal growth through its action on trehalose metabolism, which is vital for fungal survival and development .

Insect Pest Management

Recent studies have highlighted validamycin's potential as an insecticide against various pests, including:

- Bactrocera dorsalis (Oriental Fruit Fly): Validamycin injections have been shown to significantly inhibit trehalose synthesis and chitin metabolism in larvae, leading to high mortality rates . The compound's ability to disrupt these metabolic pathways suggests it could be a promising agent for managing this invasive pest.

- Spodoptera litura (Common Cutworm): Validamycin treatment has been demonstrated to inhibit glycometabolism and chitin synthesis in this species, further supporting its role as an effective pest control agent .

Efficacy Against Bactrocera dorsalis

A study investigated the effects of validamycin on the Oriental Fruit Fly by injecting larvae with varying concentrations. Results indicated a significant decrease in trehalase activity and subsequent physiological disruptions leading to high mortality rates . The study's methodology included:

- Injection of validamycin solutions (5 μg/μL and 10 μg/μL).

- Monitoring larval development and survival rates over time.

Impact on Spodoptera litura

Another research effort focused on the impact of validamycin on the common cutworm. Findings revealed that exposure led to significant downregulation of genes involved in chitin biosynthesis and upregulation of those related to glycolysis, indicating a dual mechanism of action that affects both energy metabolism and structural integrity .

特性

IUPAC Name |

2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQHOQRBXQDUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926921 | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-72-5, 130812-69-0 | |

| Record name | Validamycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。